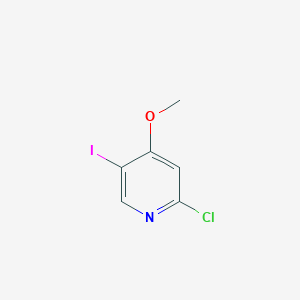

2-Chloro-5-iodo-4-methoxypyridine

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in both natural products and synthetic compounds. nih.govlifechemicals.com Its presence is noted in essential biomolecules like vitamins (niacin and pyridoxine) and coenzymes. nih.gov The unique properties of the pyridine scaffold, including its basicity and ability to participate in various chemical transformations, make it a "privileged scaffold" in medicinal chemistry and drug design. nih.govresearchgate.netnih.gov

The incorporation of a pyridine ring can significantly influence a molecule's pharmacological activity. nih.govnih.gov This has led to the development of numerous therapeutic agents across a wide range of disease areas. nih.govresearchgate.net In fact, pyridine is the second most common nitrogen-containing heterocycle found in FDA-approved drugs. lifechemicals.com Beyond pharmaceuticals, pyridine derivatives are integral to the creation of agrochemicals, such as insecticides and herbicides, and have applications in materials science as functional nanomaterials and ligands for organometallic compounds. nih.govnumberanalytics.com The versatility of the pyridine scaffold allows for its easy conversion into a multitude of functional derivatives, making it a cornerstone of modern organic synthesis. nih.gov

Strategic Importance of Halogenation and Alkoxylation in Pyridine Functionalization

The functionalization of the pyridine ring through halogenation and alkoxylation is a critical strategy for synthetic chemists. The introduction of halogen atoms (chlorine, bromine, iodine) onto the pyridine ring is particularly valuable as it provides a "handle" for subsequent bond-forming reactions. nsf.govnih.gov These halopyridines are key intermediates that allow for the diversification of molecular structures, which is essential for structure-activity relationship (SAR) studies in drug discovery. nsf.govnih.gov

However, the direct halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, often requiring harsh reaction conditions that may not be compatible with other functional groups. nsf.govchemrxiv.org Therefore, methods that allow for the regioselective installation of halogens are of high importance. nsf.govnih.gov

Alkoxylation, the introduction of an alkoxy group (like methoxy (B1213986), -OCH3), also plays a crucial role. The methoxy group is an electron-donating group, which can influence the reactivity of the pyridine ring and provide a site for further modification. For instance, the methoxy group in 4-methoxypyridine (B45360) can be converted to a pyridone, a common structural motif in biologically active compounds. rsc.org The combination of halogenation and alkoxylation on a pyridine ring, therefore, creates a highly versatile building block with multiple points for synthetic elaboration.

Contextual Overview of 2-Chloro-5-iodo-4-methoxypyridine within Pyridine Chemistry

Position of the Compound as a Key Intermediate in Heterocyclic Synthesis

This compound stands out as a highly functionalized and synthetically valuable building block. Its structure, featuring a chloro, an iodo, and a methoxy substituent on the pyridine core, offers multiple, distinct reaction sites. This allows for a programmed, stepwise introduction of different chemical moieties, making it a powerful intermediate in the synthesis of complex heterocyclic systems.

The differential reactivity of the C-I and C-Cl bonds is a key feature of this compound. The carbon-iodine bond is generally more reactive in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, compared to the more robust carbon-chlorine bond. mdpi.com This reactivity difference enables chemists to selectively functionalize the 5-position of the pyridine ring while leaving the 2-chloro group intact for a subsequent transformation. This orthogonal reactivity is highly desirable in the construction of polysubstituted pyridine derivatives, which are often challenging to synthesize through other means.

Comparison with Analogous Halogenated Pyridine Architectures

The synthetic utility of this compound can be better understood by comparing it with other dihalogenated pyridine analogs.

| Feature | This compound | 2-Chloro-5-bromo-4-methoxypyridine | 2,5-Dichloropyridine (B42133) |

| Halogen at C5 | Iodine | Bromine | Chlorine |

| Reactivity at C5 | Highest | Intermediate | Lowest |

| Selectivity in Cross-Coupling | High for C5 functionalization | Good for C5 functionalization | Challenging to achieve selectivity |

The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. This trend dictates the reactivity in many catalytic cycles, particularly the oxidative addition step in palladium-catalyzed cross-coupling reactions. Consequently, the C-I bond in this compound is significantly more susceptible to reaction than the C-Br bond in its bromo-analogue or the C-Cl bond in a dichloro-analogue.

For instance, in Suzuki-Miyaura cross-coupling reactions, the selective substitution of the iodine atom in dihalogenated pyridines is a well-established and highly regioselective process. mdpi.com While the subsequent coupling at the chlorine position can be more challenging, the initial selective functionalization at the iodo-substituted position provides a reliable entry point for building molecular complexity. In contrast, achieving selective mon-functionalization of a 2,5-dichloropyridine can be difficult, often leading to mixtures of products or requiring specialized catalytic systems. nih.govnsf.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-iodo-4-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClINO/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAXKFPJNZLAJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 5 Iodo 4 Methoxypyridine

Direct Halogenation Strategies for Pyridine (B92270) Core Functionalization

Direct halogenation presents a straightforward approach to introduce iodine and chlorine atoms onto the pyridine ring. The success of this strategy hinges on controlling the regioselectivity of the reaction to obtain the desired substitution pattern.

Regioselective Iodination of 2-Chloro-4-methoxypyridine (B97518)

A prominent method for synthesizing 2-chloro-5-iodo-4-methoxypyridine involves the direct iodination of 2-chloro-4-methoxypyridine. acs.org This electrophilic substitution reaction targets the C-5 position of the pyridine ring.

The reactivity and selectivity of the iodination process are critical for achieving a high yield of the desired product. The choice of the iodinating agent and reaction conditions plays a pivotal role. Reagents such as N-iodosuccinimide (NIS) have been successfully employed for this transformation. acs.org The electron-donating methoxy (B1213986) group at the C-4 position and the chloro group at the C-2 position direct the incoming electrophilic iodine to the C-5 position.

The reaction medium and the presence of additives can significantly influence the outcome of the iodination. For instance, the use of sulfuric acid as a solvent or co-solvent can facilitate the reaction. acs.org The acidic medium can activate the iodinating agent, enhancing its electrophilicity and promoting the substitution reaction.

Investigations into Other Halogenation Pathways

While the direct iodination of 2-chloro-4-methoxypyridine is a well-documented route, research into other halogenation pathways continues. This includes exploring different halogenating agents and catalytic systems to improve efficiency and regioselectivity. For instance, methods utilizing iodine in combination with an oxidizing agent are common for the iodination of aromatic compounds. researchgate.net The development of milder and more selective halogenation techniques remains an active area of investigation in organic synthesis.

Multi-Step Synthesis Approaches for Pyridine Derivatives

Multi-step synthesis provides an alternative and often more controlled route to complex pyridine derivatives like this compound. These approaches allow for the sequential introduction of functional groups, ensuring high regioselectivity.

Derivatization from Precursors with Controlled Regioselectivity

A common multi-step strategy involves starting with a precursor molecule that allows for controlled functionalization. For example, a synthesis could begin with a substituted pyridine that is first nitrated, then the nitro group is reduced to an amine, followed by diazotization and subsequent iodination (a Sandmeyer-type reaction). google.com This sequence ensures the iodine atom is introduced at a specific position. For instance, starting with 2-chloro-5-methylpyridine, a sequence of nitration, reduction, diazotization, and iodination can yield 2-chloro-4-iodo-5-methylpyridine (B598715), a structurally related compound. google.com This highlights the principle of using a precursor with a directing group to control the position of subsequent functionalization.

| Starting Material | Reagents | Key Steps | Product | Reference |

| 2-Chloro-4-methoxypyridine | N-Iodosuccinimide, Sulfuric Acid | Direct Iodination | This compound | acs.org |

| 2-Chloro-5-methylpyridine | 1. Nitrating agent 2. Reducing agent 3. NaNO₂, Acid 4. KI | Nitration, Reduction, Diazotization, Iodination | 2-Chloro-4-iodo-5-methylpyridine | google.com |

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. By disconnecting the carbon-iodine and carbon-chlorine bonds, 2-chloro-4-methoxypyridine emerges as a key precursor. This intermediate can be prepared from 4-hydroxypyridine (B47283) through a sequence of methoxycarbonylation and subsequent chlorination. The final step in the forward synthesis is the iodination at the 5-position to yield the target molecule. researchgate.net

Several strategic factors must be considered:

Sequence of Halogenation: The order in which the halogens are introduced is crucial. It is generally advantageous to introduce the chlorine atom first. This is because the deactivating nature of chlorine can lead to a more controlled and selective subsequent iodination.

Directing Group Effects: The interplay of the directing effects of the substituents is fundamental. The methoxy group is a powerful ortho-, para-director, activating the 3- and 5-positions of the pyridine ring. The chloro group, while deactivating, also directs incoming electrophiles to the ortho and para positions. The combination of these effects strongly favors the iodination at the 5-position of the 2-chloro-4-methoxypyridine intermediate.

Reagent Selection: The choice of chlorinating and iodinating agents plays a significant role in controlling the regioselectivity and minimizing the formation of side products. The use of a sterically demanding iodinating agent could further enhance the selectivity for the less hindered 5-position.

Advanced Synthetic Techniques and Process Optimization

To enhance the efficiency, safety, and scalability of the synthesis of this compound, researchers have turned to advanced methodologies like microwave-assisted synthesis and flow chemistry.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has proven to be a valuable tool for accelerating reaction rates and improving product yields. mdpi.comscispace.com In the synthesis of this compound, microwave irradiation can dramatically reduce the time required for the iodination step from several hours to a mere 5-15 minutes, often with yields exceeding 90%. arabjchem.org The rapid and uniform heating provided by microwaves efficiently overcomes the activation energy barriers of the reaction. scispace.com Furthermore, the ability to perform reactions in sealed vessels at elevated temperatures and pressures can further expedite the process. scispace.com

| Reaction Step | Conventional Heating Time | Microwave-Assisted Time | Yield (%) |

|---|---|---|---|

| Iodination of 2-chloro-4-methoxypyridine | Several hours | 5-15 minutes | >90% |

Implementation of Flow Chemistry Systems for Continuous Production

Flow chemistry offers significant advantages over traditional batch methods, including improved safety, superior heat and mass transfer, and the capability for continuous manufacturing. acs.org A flow chemistry system for the synthesis of this compound could be designed to carry out the halogenation and methoxylation steps in a continuous stream.

In a typical setup, the starting materials are pumped through heated reactors containing immobilized reagents or catalysts. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, resulting in enhanced product consistency and yield. The inherent safety of handling smaller volumes of reactive materials at any given time makes flow chemistry an attractive option, particularly for reactions that are exothermic or involve hazardous substances.

Utilization of Heterogeneous and Homogeneous Catalytic Systems

Catalysis can play a crucial role in improving the efficiency and selectivity of the synthetic route to this compound.

Homogeneous Catalysis: In the iodination step, a homogeneous catalyst, such as a Lewis acid, can be used to activate the iodinating agent. For instance, a catalytic quantity of a silver or copper salt could enhance the electrophilicity of the iodine source, leading to a more efficient reaction.

Heterogeneous Catalysis: Heterogeneous catalysts, such as solid-supported acids or transition metals, provide the advantage of easy separation from the reaction mixture, which simplifies the purification process and enables catalyst recycling. For example, a solid acid catalyst could be employed to facilitate the iodination of 2-chloro-4-methoxypyridine within a packed-bed flow reactor, thereby combining the benefits of catalysis with continuous processing.

Comparative Analysis of Synthetic Routes

A comparison of the various synthetic strategies reveals a balance between established, reliable methods and more modern, efficient techniques.

| Synthetic Route | Advantages | Disadvantages |

|---|---|---|

| Stepwise Batch Synthesis | Well-established, reliable, and scalable to a moderate extent. | Can be time-consuming, may generate side products, and often requires multiple purification steps. |

| Microwave-Assisted Synthesis | Significantly shorter reaction times, frequently higher yields, and cleaner reaction profiles. | Scalability can be a challenge and it requires specialized equipment. |

| Flow Chemistry | Enhanced safety, precise control of reaction parameters, potential for continuous production, and improved scalability. | Higher initial investment in equipment and requires expertise in flow system design and operation. |

The selection of the most appropriate synthetic route will be dictated by factors such as the desired production scale, the availability of specialized equipment, and economic considerations. For laboratory-scale preparations, microwave-assisted methods offer a substantial improvement in efficiency over traditional batch processing. For large-scale industrial production, a continuous flow chemistry system, potentially integrating catalytic steps, represents the most promising path towards a safe, efficient, and cost-effective synthesis of this compound.

Evaluation of Synthetic Efficiency and Pathway Robustness

A definitive, optimized synthetic route for this compound is not extensively detailed in publicly available literature. However, by examining the synthesis of analogous compounds such as 2-chloro-4-iodo-5-methylpyridine and 4-chloro-5-iodo-2-methoxypyridine, a plausible and robust multi-step pathway can be postulated. google.com This proposed synthesis would likely commence from a readily available substituted pyridine precursor and proceed through a series of functional group interconversions.

A probable synthetic approach involves the following key transformations:

Nitration: Introduction of a nitro group onto the pyridine ring.

Reduction: Conversion of the nitro group to an amino group.

Diazotization: Formation of a diazonium salt from the amino group.

Iodination: Replacement of the diazonium group with iodine.

Table 1: Proposed Synthetic Pathway and Evaluation of Critical Parameters

| Step | Reaction | Reagents & Conditions | Typical Yields (Analogous Compounds) | Key Challenges & Optimization |

| 1 | Nitration | H₂SO₄/HNO₃ | 70-85% google.com | Regioselectivity, control of exothermicity. |

| 2 | Reduction | Fe/CH₃COOH or Catalytic Hydrogenation | >90% google.com | Complete conversion, catalyst poisoning. |

| 3 | Diazotization | NaNO₂/H₂SO₄, <0 °C | High conversion (used in situ) google.com | Stability of the diazonium salt. |

| 4 | Iodination | KI or NaI | 75-90% google.com | Control of side reactions, product isolation. |

The robustness of this pathway hinges on the careful control of reaction conditions at each stage. For instance, the nitration step requires precise temperature management to prevent the formation of undesired isomers. The reduction of the nitro group is typically high-yielding, with methods like iron in acetic acid being cost-effective for larger scale production. The Sandmeyer-type iodination, proceeding through a diazonium salt intermediate, is a reliable method for introducing iodine onto the pyridine ring, although the instability of the diazonium salt necessitates low temperatures and immediate subsequent reaction. google.com

An alternative metal-mediated approach, such as directed ortho-lithiation followed by iodination, could offer higher regioselectivity but may be less scalable and more expensive for industrial production. The choice of pathway would ultimately depend on the desired scale, purity requirements, and economic feasibility.

Green Chemistry Principles and Sustainable Synthesis Practices

The traditional multi-step synthesis of halogenated pyridines often involves harsh reagents and generates significant waste, prompting the need for greener alternatives. The application of green chemistry principles to the synthesis of this compound would focus on several key areas:

Use of Safer Solvents: Many of the reactions in the proposed synthesis may use chlorinated solvents or large volumes of acid. Exploring the use of greener solvents such as water, ethanol, or supercritical fluids, where feasible, would reduce the environmental impact. chemscene.com

Waste Reduction: The nitration and diazotization steps, in particular, generate acidic waste streams that require neutralization. The use of catalytic nitration systems or the recycling of acid catalysts could mitigate this issue. Similarly, minimizing the use of excess reagents is crucial.

Table 2: Application of Green Chemistry Principles to the Synthesis

| Green Chemistry Principle | Traditional Approach Concern | Potential Green Alternative |

| Prevention | Generation of byproducts and waste streams. | Process optimization to maximize yield and minimize side reactions. |

| Atom Economy | Multi-step synthesis with stoichiometric reagents. | Development of a more convergent synthesis or use of catalytic methods. |

| Less Hazardous Chemical Syntheses | Use of fuming nitric and sulfuric acids. | Milder nitrating agents or enzymatic nitration. |

| Designing Safer Chemicals | The final product itself may have environmental persistence. | Consideration of the lifecycle of the product during the design phase. |

| Safer Solvents & Auxiliaries | Use of chlorinated solvents for extraction and purification. | Replacement with greener solvents like ethyl acetate (B1210297) or 2-methyltetrahydrofuran. |

| Design for Energy Efficiency | Reactions at very low or high temperatures. | Use of catalysts to enable reactions at ambient temperatures. |

| Use of Renewable Feedstocks | Petroleum-based starting materials. | Exploration of bio-based starting materials for pyridine synthesis. |

| Reduce Derivatives | Protection and deprotection steps can add to waste. | A synthetic route that avoids protecting groups would be more efficient. |

| Catalysis | Stoichiometric reagents like iron in the reduction step. | Catalytic hydrogenation with recyclable catalysts. |

| Design for Degradation | Halogenated compounds can be persistent organic pollutants. | Designing the molecule for eventual biodegradation after its intended use. |

While a fully "green" synthesis of this compound may not yet be established, the continuous development of new catalytic systems and synthetic methodologies for pyridine functionalization holds promise for more sustainable production in the future.

Reactivity and Mechanistic Studies of 2 Chloro 5 Iodo 4 Methoxypyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides a powerful toolkit for modifying the 2-Chloro-5-iodo-4-methoxypyridine scaffold. The presence of two different halogen atoms allows for sequential, site-selective reactions, primarily driven by the greater reactivity of the C-I bond compared to the C-Cl bond in oxidative addition steps with common catalysts like palladium.

Palladium catalysts are extensively used to form new carbon-carbon bonds at the pyridine (B92270) core. These reactions serve as fundamental steps in the synthesis of more complex molecules, often for pharmaceutical or materials science applications. smolecule.com

The Suzuki-Miyaura coupling is a versatile and widely used method for forming biaryl structures by reacting a halide with an organoboron compound, typically a boronic acid or its ester. In the case of dihalogenated pyridines, the reaction shows high selectivity. The carbon-iodine bond is significantly more reactive towards palladium catalysts than the carbon-chlorine bond, allowing for selective coupling at the C-5 position (iodo substituent). This reaction is tolerant of a wide array of functional groups and can be used to introduce various aryl or vinyl moieties. For related 2-pyridyl nucleophiles, catalyst systems based on Pd₂(dba)₃ have proven effective for coupling with a range of aryl and heteroaryl bromides and chlorides. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyridyl Halides Data extrapolated from studies on analogous compounds.

| Catalyst System | Base | Solvent | Coupling Partner | Typical Yield | Reference |

| Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | Aryl/Heteroaryl Bromides | 74-91% | nih.gov |

| Pd₂(dba)₃ / Ligand 2 | KF | Dioxane | Aryl Chlorides | 70-78% | nih.gov |

| Palladium Catalysts | K₂CO₃ | Not Specified | Aryl Boronic Acids | Not Specified | researchgate.net |

Similar to the Suzuki-Miyaura reaction, the Stille coupling utilizes a palladium catalyst but employs an organotin reagent as the coupling partner to form carbon-carbon bonds. organic-chemistry.org This reaction also demonstrates high selectivity for the more reactive C-I bond at the C-5 position of the pyridine ring over the C-Cl bond at the C-2 position. The Stille coupling is a valuable method for introducing aryl and other organic groups onto the pyridine scaffold. organic-chemistry.org In studies on similar heterocyclic systems, such as 3-chloro-5-iodo-4H-1,2,6-thiadiazin-4-one, Stille couplings have been shown to proceed chemoselectively at the iodo-substituted position. nih.gov

The key to the synthetic utility of this compound lies in the ability to control the chemoselectivity and regioselectivity of its reactions. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille couplings, the reaction occurs almost exclusively at the C-5 position. This selectivity is governed by the difference in bond dissociation energies between the C-I and C-Cl bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition by the palladium(0) catalyst, which is the initial step in the catalytic cycle. This inherent reactivity difference allows for the stepwise functionalization of the molecule. First, a group can be introduced at the C-5 position via coupling at the iodo substituent. Subsequently, under more forcing reaction conditions, a second, different functional group can be introduced at the C-2 position by targeting the less reactive chloro substituent.

Copper catalysis offers an alternative and complementary approach to functionalizing pyridines. A particularly relevant transformation is copper-catalyzed trifluoromethylation, a reaction of significant interest due to the beneficial effects of the trifluoromethyl (CF₃) group in pharmaceuticals and agrochemicals. beilstein-journals.orgnih.gov Studies on structurally similar alkoxy-iodopyridines have shown that copper-catalyzed trifluoromethylation proceeds smoothly at the iodo-substituted position to yield the corresponding trifluoromethylated products. nih.gov For instance, the trifluoromethylation of 2-iodo-4-methoxypyridine (B12094951) resulted in high conversion (87%) and the desired product was isolated in a 49% yield. nih.gov These reactions often utilize a copper(I) salt as the catalyst and a suitable trifluoromethyl source. d-nb.info

Table 2: Copper-Catalyzed Trifluoromethylation of Related Iodopyridines

| Substrate | Conversion | Isolated Yield | Reference |

| 2-Iodo-4-methoxypyridine | 87% | 49% | nih.gov |

| 4-Iodo-2-methoxypyridine | 90% | 54% | nih.gov |

The mechanisms of these transition metal-catalyzed reactions have been the subject of extensive study.

For palladium-catalyzed cross-coupling reactions like the Suzuki and Stille couplings, the generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond. For this compound, this step occurs preferentially at the more reactive C-I bond to form a Pd(II) intermediate.

Transmetalation: The organic group from the coupling partner (e.g., the boronic acid in Suzuki coupling or the organostannane in Stille coupling) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net

For copper-catalyzed trifluoromethylation , the mechanism can vary depending on the reagents used. A plausible pathway involves the formation of a [Cu]-CF₃ species. d-nb.info This highly reactive intermediate can then react with the aryl iodide. The cycle may involve a Cu(I)/Cu(III) redox process or proceed via radical intermediates. For example, one proposed mechanism involves the generation of a trifluoromethyl radical, which then engages with the substrate. nih.gov Mechanistic studies on related systems suggest that the reaction likely proceeds through an initial C-H activation or oxidative addition, followed by subsequent functionalization steps. nih.govbeilstein-journals.org

Palladium-Catalyzed Carbon-Carbon Bond Formations

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry. In this compound, the presence of two different halogen atoms at positions activated by the ring nitrogen raises questions of chemoselectivity.

Selective Displacement of Halogen Atoms by Nucleophiles

The pyridine ring is substituted with two potential leaving groups: a chlorine atom at the 2-position and an iodine atom at the 5-position. The 2-position is highly activated towards nucleophilic attack due to its ortho relationship with the electron-withdrawing ring nitrogen. In contrast, the 5-position is less activated. Consequently, nucleophilic aromatic substitution reactions tend to favor the displacement of the chlorine atom at the C2 position. smolecule.com

Research has demonstrated this selectivity in practice. For instance, in the synthesis of precursors for CHK1 inhibitors, the Buchwald-Hartwig amination of similar 2-chloro-5-iodopyridine (B1352245) scaffolds proceeds selectively at the C2-chloro position, leaving the iodo group intact for subsequent cross-coupling reactions. acs.org This predictable reactivity allows for a stepwise functionalization strategy, where the more labile C2-chloro group is displaced first by a nucleophile, followed by a transition-metal-catalyzed coupling at the C5-iodo position. acs.org This inherent difference in reactivity is crucial for the controlled synthesis of complex, polysubstituted pyridine derivatives.

The general reactivity trend for leaving groups in SNAr reactions on electron-deficient rings is often F > Cl > Br > I. However, the activation provided by the ring position (ortho/para to nitrogen) is typically the dominant factor in pyridine chemistry. strath.ac.uk Thus, the C2-chloro group's displacement is favored over the C5-iodo group.

The following table summarizes the expected selectivity in SNAr reactions with this compound.

Influence of Pyridine Nitrogen and Methoxy (B1213986) Group on SNAr Reactivity

The reactivity of this compound in SNAr reactions is governed by the interplay of its substituents' electronic effects. The pyridine nitrogen atom is the most significant activating feature. As a strongly electron-withdrawing group (both inductively and via resonance), it polarizes the ring, making the carbon atoms, particularly at the ortho (C2, C6) and para (C4) positions, electron-deficient and thus highly susceptible to attack by nucleophiles. govtpgcdatia.ac.in This effect is fundamental to the high reactivity of the C2-chloro substituent.

Conversely, the methoxy group at the C4 position is a strong electron-donating group (EDG) through resonance, while being weakly electron-withdrawing inductively. Its primary influence is to donate electron density to the pyridine ring. In the context of SNAr, this electron donation partially counteracts the activating effect of the pyridine nitrogen, making the ring less electrophilic than a pyridine with only electron-withdrawing substituents. However, its position para to the C2-chloro group means it can also stabilize the Meisenheimer intermediate formed during nucleophilic attack at C2, although this effect is less pronounced than the primary activation by the nitrogen atom.

Other Electrophilic and Organometallic Functionalizations

Beyond SNAr, the unique substitution pattern of this compound allows for a range of other functionalization reactions, primarily driven by organometallic strategies.

Directed Metalation Strategies for Further Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for regioselective C-H functionalization. harvard.edu In substituted pyridines, alkoxy groups are effective directing metalation groups (DMGs). smolecule.com For this compound, the C4-methoxy group can direct a strong base, such as an organolithium reagent, to deprotonate the adjacent C3 position. The lithiated intermediate can then be trapped with various electrophiles to introduce a new substituent specifically at C3. researchgate.net

Studies on analogous 2-substituted-4-methoxypyridines have shown that lithiation with reagents like lithium tetramethylpiperidide (LTMP) followed by quenching with an electrophile (e.g., DMF) successfully installs a functional group at the C3 position. nih.gov This strategy provides access to tetrasubstituted pyridines, which are challenging to synthesize through other means. The C5-iodo and C2-chloro groups typically remain intact under these conditions, allowing for subsequent modifications.

The general scheme for DoM on this scaffold is presented below:

Late-Stage Derivatization and C-H Activation Pathways

Late-stage functionalization (LSF) is a critical strategy in medicinal chemistry for rapidly generating analogues of complex molecules. nih.govacs.org this compound serves as a scaffold amenable to LSF. The C5-iodo substituent is particularly well-suited for late-stage derivatization via palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. acs.org This allows for the introduction of a wide variety of aryl, heteroaryl, or alkynyl groups at this position after other core fragments of a target molecule have been assembled.

Direct C-H activation offers an alternative, more atom-economical approach to derivatization. While the pyridine ring already has two halogens, the remaining C-H bonds at C3 and C6 are potential sites for functionalization. The electron-deficient nature of the pyridine ring makes it a suitable substrate for certain metal-catalyzed C-H activation reactions. researchgate.netnih.gov For instance, photoredox-catalyzed Minisci-type reactions can introduce alkyl fragments at the most electron-deficient positions (C2, C4, C6), though in this specific molecule, C2 and C4 are already substituted. nih.gov Transition metal-catalyzed C-H functionalization, often directed by the pyridine nitrogen, could potentially be used to functionalize the C6 position, although this can be challenging to achieve with high regioselectivity in the presence of other directing groups and reactive sites. nih.gov

Regioexhaustive Functionalization Strategies

Regioexhaustive functionalization is a synthetic philosophy aimed at developing methods to selectively introduce functional groups at every possible position on an aromatic core. researchgate.netdur.ac.uk This approach transforms simple, readily available starting materials into a diverse library of highly decorated building blocks. For a trisubstituted pyridine like this compound, the goal would be to develop selective methods to functionalize the remaining C3 and C6 positions.

A plausible strategy for the regioexhaustive functionalization of this scaffold would involve a sequence of orthogonal reactions:

This stepwise approach, leveraging the distinct reactivity of each site, allows for the systematic and controlled construction of tetra- and pentasubstituted pyridines from the this compound template. epdf.pubresearchgate.net Such strategies are invaluable for creating libraries of complex molecules for applications in drug discovery and materials science.

Applications of 2 Chloro 5 Iodo 4 Methoxypyridine As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Systems and Derivatives

The unique substitution pattern of 2-chloro-5-iodo-4-methoxypyridine provides a powerful platform for the synthesis of elaborate heterocyclic systems. The two halogen atoms serve as orthogonal synthetic handles for cross-coupling and substitution reactions, while the methoxy (B1213986) group electronically influences the reactivity of the pyridine (B92270) ring.

The generation of chemical libraries containing a common core structure with diverse appendages is a cornerstone of modern drug discovery. The structure of this compound is well-suited for this purpose, enabling access to a wide array of pyridine-based analogues. The differential reactivity of the C-I and C-Cl bonds is critical; the carbon-iodine bond is significantly more reactive towards transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, compared to the more robust carbon-chlorine bond.

This reactivity difference allows for a sequential functionalization strategy. First, a diverse set of substituents can be introduced at the 5-position via coupling to the iodo group. Subsequently, a second point of diversity can be installed at the 2-position by targeting the chloro group, often under different reaction conditions or with a different catalytic system. This stepwise approach provides a reliable route to large collections of di-substituted pyridines, essential for structure-activity relationship (SAR) studies in medicinal chemistry programs. While specific library synthesis using this exact compound is not extensively documented in public literature, the strategy is well-established for analogous scaffolds like 2-chloro-5-bromopyridine. nih.govacs.org

Beyond simple library generation, this compound is instrumental in the rational design of complex, multi-substituted pyridine scaffolds. nih.govresearchgate.net The predictable, regioselective functionalization of the molecule allows for the precise installation of multiple chemical motifs required for biological activity or specific material properties.

The general strategy involves leveraging the higher reactivity of the C-I bond for an initial palladium-catalyzed cross-coupling reaction. Following this transformation, the remaining chloro substituent at the C-2 position can be addressed. This second functionalization might involve another cross-coupling reaction under more forcing conditions or a nucleophilic aromatic substitution (SNAr). This sequential approach is crucial for building highly decorated pyridine cores that would be difficult to assemble through other synthetic routes. researchgate.netarkat-usa.org The methoxy group at the C-4 position also plays a role, influencing the electronic properties of the ring and potentially directing metalation reactions if required. arkat-usa.org

Table 1: Reactivity Profile of this compound

| Reactive Site | Reaction Type | Typical Reagents | Resulting Structure |

|---|---|---|---|

| C5-Iodo | Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | 5-Aryl/heteroaryl-2-chloro-4-methoxypyridine |

| C5-Iodo | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | 5-Alkynyl-2-chloro-4-methoxypyridine |

| C5-Iodo | Heck Coupling | Alkenes, Pd catalyst, base | 5-Alkenyl-2-chloro-4-methoxypyridine |

| C5-Iodo | Metal-Halogen Exchange | Organolithium or Grignard reagents | 5-Lithiated/Magnesiated-2-chloro-4-methoxypyridine |

| C2-Chloro | Nucleophilic Aromatic Substitution (SNAr) | Amines, alkoxides, thiols | 2-Amino/alkoxy/thio-5-iodo-4-methoxypyridine |

| C2-Chloro | Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst (often requiring stronger conditions than for C-I) | 2-Aryl/heteroaryl-5-iodo-4-methoxypyridine |

Role as a Precursor in the Synthesis of Research Intermediates

The value of this compound often lies in its role as a key intermediate—a molecule that is not the final target itself but is a critical precursor on the pathway to a more complex and often biologically active compound.

Halogenated pyridines are foundational components in the synthesis of pharmaceuticals and agrochemicals. smolecule.com A closely related analogue, 2-chloro-4-iodo-5-methylpyridine (B598715), is explicitly cited as a key intermediate in the preparation of inhibitors for protein kinase ERK2, a target in cancer therapy. google.com This highlights the role of such compounds in constructing the core scaffolds of pharmacologically active agents. The title compound, this compound, serves a similar purpose, providing a ready-made, functionalized pyridine ring that can be elaborated into a final drug candidate through a series of well-controlled chemical steps. Its availability allows researchers to bypass more complex de novo pyridine synthesis, accelerating the discovery and development process.

Table 2: Examples of Scaffolds Derived from Halogenated Pyridine Intermediates

| Intermediate Type | Synthetic Transformations | Resulting Scaffold Class | Therapeutic Area Example |

|---|---|---|---|

| Dihalogenated Pyridine | Sequential Suzuki Couplings | Diaryl-pyridines | Kinase Inhibitors (e.g., ERK2) google.com |

| Dihalogenated Pyridine | Sonogashira Coupling then SNAr | Alkynyl-amino-pyridines | Oncology |

| Dihalogenated Pyridine | Metalation then Alkylation | Multi-substituted Alkylpyridines | Agrochemicals smolecule.com |

A fundamental application of halogenated aromatics and heteroaromatics is their conversion into organometallic reagents. The carbon-iodine bond of this compound is particularly susceptible to two key transformations that generate organometallic species.

Metal-Halogen Exchange: Treatment with strong organometallic bases, such as organolithium reagents (e.g., n-butyllithium), can selectively replace the iodine atom with a metal, forming a highly reactive lithiated pyridine intermediate. This species can then be reacted with a wide range of electrophiles to introduce new functional groups at the C-5 position. arkat-usa.org

Oxidative Addition: In the context of transition metal catalysis, the C-I bond readily undergoes oxidative addition to a low-valent metal center, most commonly Palladium(0). This is the first and often rate-determining step in many cross-coupling cycles (e.g., Suzuki, Heck, Sonogashira), forming a pyridyl-palladium(II) complex that is central to the catalytic process. d-nb.info

The formation of these transient organometallic complexes is a critical aspect of the compound's utility, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Solid-phase synthesis is a powerful technique for the rapid production of compound libraries, as it simplifies purification by allowing excess reagents to be washed away from the polymer-bound intermediate. Methodologies developed for the solid-phase synthesis of pyridine derivatives demonstrate the potential of scaffolds like this compound in this area.

Research on the closely related 2-chloro-5-bromopyridine has shown that such scaffolds can be effectively immobilized on a polystyrene resin. nih.govresearchgate.net In a reported strategy, a traceless silicon linker is selectively introduced at the C-4 position of the pyridine ring, tethering it to the solid support. acs.orgresearchgate.net Once anchored, the two reactive halogen sites (C-2 and C-5) can be sequentially functionalized using various solution-phase reagents. The more reactive halogen (bromo in this case, but iodo in the title compound) is typically addressed first, followed by reaction at the chloro-substituted position. After the desired molecular complexity is achieved, the final product is cleaved from the solid support. This approach, which opens a new avenue to pyridine-based libraries, is directly translatable to this compound, with the more reactive C-I bond offering potentially milder conditions for the initial diversification step. researchgate.net

Computational and Theoretical Investigations of 2 Chloro 5 Iodo 4 Methoxypyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone in the modern investigation of molecular systems. For 2-chloro-5-iodo-4-methoxypyridine, these methods elucidate the fundamental aspects of its electronic structure and inherent reactivity, offering a microscopic perspective on its chemical nature.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C2-Cl Bond Length (Å) | 1.74 |

| C5-I Bond Length (Å) | 2.09 |

| C4-O Bond Length (Å) | 1.36 |

| O-CH3 Bond Length (Å) | 1.43 |

| C2-N-C6 Bond Angle (°) | 117.5 |

Note: The data in this table is illustrative and based on typical values for similar compounds, as specific computational studies on this compound are not publicly available.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a critical indicator of molecular stability; a larger band gap suggests higher stability and lower reactivity. core.ac.uk

For this compound, the HOMO is expected to be localized primarily on the iodine atom and the pyridine (B92270) ring, reflecting the electron-donating character of iodine's lone pairs and the π-system of the ring. Conversely, the LUMO is anticipated to be distributed over the pyridine ring, particularly at the carbon atoms bearing the electron-withdrawing chloro and iodo substituents. The methoxy (B1213986) group, being electron-donating, would also influence the electron density distribution in these orbitals. A smaller HOMO-LUMO gap for this compound would imply a higher propensity for it to engage in chemical reactions. core.ac.uk

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.98 |

Note: The data in this table is illustrative and based on typical values for similar compounds, as specific computational studies on this compound are not publicly available.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. This method localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) units, which correspond to the familiar Lewis structure representation. NBO analysis is particularly useful for quantifying the delocalization of electron density, which is described in terms of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. researchgate.net

Reactivity Prediction and Mechanistic Modeling

Computational chemistry offers powerful tools for predicting the reactivity of molecules and for modeling the mechanisms of chemical reactions. These approaches provide valuable insights that can guide the synthesis and application of novel compounds.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions that are susceptible to electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate an abundance of electrons and are likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent favorable sites for nucleophilic attack. bohrium.com

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a site for protonation or coordination to Lewis acids. The oxygen atom of the methoxy group would also exhibit a region of negative potential. Positive potential would be expected around the hydrogen atoms and, to a lesser extent, on the carbon atoms bonded to the electronegative halogen atoms, suggesting their susceptibility to nucleophilic attack.

Computational Studies on Reaction Mechanisms and Transition States

Computational studies can be employed to model the entire course of a chemical reaction, including the identification of transition states and the calculation of activation energies. This is particularly relevant for understanding the reactivity of substituted pyridines in reactions such as nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. smolecule.com

For this compound, computational modeling could be used to investigate, for example, the mechanism of a Suzuki coupling reaction at the C-I or C-Cl position. By calculating the energy profile of the reaction pathway, including the oxidative addition, transmetalation, and reductive elimination steps, researchers can determine the most probable reaction mechanism and predict the regioselectivity of the reaction. These studies would involve locating the transition state structures for each elementary step and calculating the corresponding activation barriers. Such computational insights are crucial for optimizing reaction conditions and for the rational design of synthetic routes to new functionalized pyridine derivatives. smolecule.com

Spectroscopic Property Simulations and Validation (beyond basic identification)

Computational methods, particularly those rooted in quantum mechanics, allow for the in silico prediction of spectroscopic data. These simulations are not merely for identification but provide a deeper understanding of the molecule's electronic structure and vibrational modes. Density Functional Theory (DFT) is a prominent method for these calculations, offering a balance between accuracy and computational cost.

Theoretical Vibrational Spectroscopy (FTIR, Raman)

Theoretical vibrational spectroscopy simulates the infrared (FTIR) and Raman spectra of a molecule. These techniques are based on the calculation of the vibrational frequencies of the molecule's bonds and their corresponding intensities. For this compound, DFT calculations, often employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can predict the vibrational modes. science.govacs.orgacs.orgresearchgate.net

The theoretical spectra can be used to assign the experimentally observed peaks to specific vibrational motions within the molecule, such as the stretching and bending of the C-Cl, C-I, C-O, C-N, and C-H bonds, as well as the vibrations of the pyridine ring. For instance, the C-Cl stretching vibrations are typically expected in the range of 800-600 cm⁻¹, while the C-I stretch would appear at a lower frequency, generally below 600 cm⁻¹. The C-O stretching of the methoxy group would have characteristic peaks as well.

A comparison of the computed and experimental spectra can validate the accuracy of the computational model and provide a more detailed understanding of the molecule's vibrational behavior. Discrepancies between the theoretical and experimental wavenumbers can often be reconciled by applying a scaling factor to the computed frequencies.

Table 1: Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Predicted Intensity (FTIR) | Predicted Activity (Raman) |

| C-H stretch (aromatic) | 3100-3000 | Medium | Strong |

| C-H stretch (methoxy) | 2980-2850 | Medium-Strong | Medium |

| C=N stretch (pyridine ring) | 1600-1550 | Strong | Medium |

| C=C stretch (pyridine ring) | 1500-1400 | Strong | Strong |

| C-O stretch (methoxy) | 1250-1200 | Strong | Medium |

| C-Cl stretch | 750-700 | Strong | Weak |

| C-I stretch | 550-500 | Medium | Strong |

Note: This table is illustrative and based on general frequency ranges for similar functional groups. Actual values would be derived from specific DFT calculations.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Computational methods are also employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of this compound. The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is a widely used and reliable approach for this purpose. nih.govrsc.orgresearchgate.netresearchgate.net The calculations provide theoretical shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted NMR spectra can aid in the definitive assignment of experimental signals, which can sometimes be ambiguous due to the complex substitution pattern of the molecule. The electronic effects of the chloro, iodo, and methoxy substituents on the chemical shifts of the pyridine ring protons and carbons can be systematically studied. For example, the electron-withdrawing nature of the chlorine and iodine atoms would be expected to deshield the adjacent carbon and hydrogen atoms, leading to higher chemical shifts. Conversely, the electron-donating methoxy group would likely cause an upfield shift (lower chemical shift) for the protons and carbons at the ortho and para positions.

Recent advancements in machine learning have also introduced novel methods for the accurate prediction of NMR chemical shifts, offering a complementary approach to traditional quantum chemical calculations. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted Chemical Shift (ppm) |

| H (position 3) | 7.5 - 8.0 |

| H (position 6) | 8.0 - 8.5 |

| H (methoxy) | 3.9 - 4.2 |

| C (position 2) | 150 - 155 |

| C (position 3) | 110 - 115 |

| C (position 4) | 155 - 160 |

| C (position 5) | 90 - 95 |

| C (position 6) | 145 - 150 |

| C (methoxy) | 55 - 60 |

Note: This table presents illustrative chemical shift ranges based on the expected electronic effects of the substituents. Precise values would be obtained from GIAO-DFT calculations.

Molecular Modeling in Structure-Activity Relationship (SAR) Studies

Molecular modeling plays a pivotal role in modern drug discovery and materials science by elucidating the relationship between a molecule's structure and its biological activity or material properties. For this compound, computational techniques can be used to explore its potential interactions with biological targets and to guide the design of new derivatives with enhanced properties.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility. While the pyridine ring is largely planar, the methoxy group can rotate. Computational methods, such as systematic conformational searches using molecular mechanics or more rigorous potential energy surface scans with quantum mechanical methods, can identify the most stable conformers of the molecule.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms under a given set of conditions (e.g., in a solvent), MD can reveal how the molecule explores its conformational space, its flexibility, and its interactions with the surrounding environment. This information is critical for understanding how the molecule might adapt its shape to bind to a biological target.

Computational Docking to Elucidate Ligand-Binding Mechanisms (focus on chemical interactions)

Computational docking is a powerful technique used to predict the preferred binding orientation of a ligand (in this case, this compound or its derivatives) to a biological macromolecule, such as a protein or a nucleic acid. bohrium.comresearchgate.netnih.govresearchgate.net The process involves sampling a large number of possible binding poses and scoring them based on a scoring function that estimates the binding affinity.

For this compound, docking studies could be employed to investigate its potential to interact with various protein targets. The results of such studies would highlight the key chemical interactions responsible for binding, such as:

Hydrogen bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.

Halogen bonding: The iodine atom, and to a lesser extent the chlorine atom, can participate in halogen bonds, which are non-covalent interactions with nucleophilic atoms like oxygen or nitrogen.

Hydrophobic interactions: The pyridine ring and the methoxy group can engage in hydrophobic interactions with nonpolar residues in the binding pocket of a protein.

Pi-stacking: The aromatic pyridine ring can participate in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

By understanding these interactions, medicinal chemists can rationally design new derivatives of this compound with improved binding affinity and selectivity for a specific biological target. Quantitative Structure-Activity Relationship (QSAR) studies on a series of halogenated methoxypyridines can further refine these models by correlating physicochemical properties with biological activity. europa.euresearchgate.netnih.govnih.govmdpi.com

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Catalytic Systems for Pyridine (B92270) Functionalization

The direct and selective functionalization of the pyridine ring is a significant challenge due to its electron-deficient nature and the potential for the nitrogen atom to coordinate with and deactivate metal catalysts. researchgate.netrsc.org Future research will undoubtedly focus on creating more efficient, selective, and sustainable catalytic systems to overcome these hurdles.

A key area of development is the use of earth-abundant 3d transition metals like cobalt, nickel, and iron as catalysts. acs.org These metals offer a more sustainable and economical alternative to precious metals such as palladium and iridium. For a molecule like 2-Chloro-5-iodo-4-methoxypyridine, this could lead to novel cross-coupling reactions that selectively activate either the C-Cl or C-I bond, or even the C-H bonds on the pyridine ring.

Photoredox catalysis is another rapidly expanding field that holds immense promise for pyridine functionalization. researchgate.net By using visible light to initiate radical-based transformations, chemists can achieve unique reactivity patterns that are often complementary to traditional transition-metal catalysis. This could enable, for example, the direct introduction of complex alkyl or aryl groups onto the pyridine core of this compound under mild conditions.

Furthermore, the design of sophisticated ligands is crucial for controlling the reactivity and selectivity of metal catalysts. acs.org Future work will likely involve the development of ligands that can modulate the electronic and steric properties of the metal center, allowing for precise control over which position on the pyridine ring is functionalized. This is particularly relevant for the late-stage functionalization of complex molecules where high selectivity is paramount. acs.orgacs.org

| Catalytic Approach | Potential Advantage for Pyridine Functionalization | Key Research Focus |

| Earth-Abundant Metal Catalysis (Co, Ni, Fe) | Lower cost, increased sustainability, unique reactivity. acs.org | Catalyst design, reaction scope expansion, mechanistic understanding. |

| Photoredox Catalysis | Mild reaction conditions, generation of radical intermediates, novel bond formations. researchgate.net | Development of new photosensitizers, application to complex molecules. |

| Advanced Ligand Design | Enhanced selectivity (regio- and chemo-selectivity), improved catalyst stability and activity. acs.org | Synthesis of novel ligand scaffolds, high-throughput screening. |

Advanced Methodologies in Flow Chemistry and Continuous Manufacturing for Industrial Scalability

To translate the synthesis of complex pyridine derivatives from the laboratory to an industrial scale, the adoption of flow chemistry and continuous manufacturing processes is essential. akjournals.comd-nb.info These technologies offer significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced reaction control, and the potential for automation. ucla.edursc.orgrsc.org

For the synthesis of compounds like this compound and its derivatives, flow chemistry can enable reactions that are difficult or hazardous to perform in batch, such as those involving highly reactive intermediates or exothermic processes. d-nb.info The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor can lead to higher yields, improved purity, and reduced waste generation. ucla.edursc.org

The integration of in-line analytical techniques can allow for real-time monitoring and optimization of the reaction, leading to more robust and reproducible manufacturing processes. ucla.edu As the pharmaceutical and fine chemical industries move towards more sustainable and efficient manufacturing, the application of flow chemistry to the synthesis of functionalized pyridines will be a critical area of research and development. akjournals.comd-nb.info

Exploration of New Retrosynthetic Disconnections and Assembly Strategies

Retrosynthetic analysis is a cornerstone of modern organic synthesis, providing a logical framework for planning the synthesis of complex target molecules. advancechemjournal.comfiveable.mechemistry.coach For polysubstituted pyridines, the development of new retrosynthetic disconnections and assembly strategies is crucial for accessing novel chemical space and improving synthetic efficiency.

Traditionally, the synthesis of substituted pyridines often relies on the construction of the pyridine ring from acyclic precursors, such as in the Hantzsch pyridine synthesis. advancechemjournal.comnih.gov While effective, these methods can sometimes lack flexibility and lead to lengthy synthetic sequences. Future research will likely focus on developing novel C-C and C-N bond-forming reactions that allow for the late-stage introduction of functional groups onto a pre-existing pyridine core. acs.org

This could involve the development of new directing groups that enable site-selective C-H activation at positions that are typically difficult to functionalize. researchgate.netsnnu.edu.cn For a molecule like this compound, this could open up pathways for introducing substituents at the C-3 or C-6 positions, which are not readily accessible through classical methods. The exploration of tandem or cascade reactions, where multiple bond-forming events occur in a single pot, will also be a key strategy for streamlining the synthesis of complex pyridine derivatives.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Planning

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize how chemical reactions are predicted and how synthetic routes are planned. researchgate.netarxiv.orgacs.orgengineering.org.cn By training algorithms on vast datasets of known chemical reactions, AI and ML tools can predict the outcome of a reaction, suggest optimal reaction conditions, and even propose entire synthetic pathways. engineering.org.cnnih.gov

For the synthesis of functionalized pyridines, these tools can be used to identify novel and non-intuitive retrosynthetic disconnections, leading to more efficient and innovative synthetic routes. arxiv.org For example, an ML model could predict the most likely site of functionalization on a complex pyridine derivative under a given set of reaction conditions, saving valuable experimental time and resources.

Furthermore, AI can be used to optimize reaction conditions in real-time when integrated with automated flow chemistry platforms. ucla.edursc.org This "self-optimizing" approach has the potential to rapidly identify the ideal conditions for a given transformation, accelerating the discovery and development of new synthetic methods. As the accuracy and predictive power of these computational tools continue to improve, they will become indispensable for chemists working on the synthesis of complex molecules like this compound. researchgate.netacs.org

| AI/ML Application | Potential Impact on Pyridine Synthesis |

| Retrosynthesis Planning | Proposing novel and more efficient synthetic routes. arxiv.orgengineering.org.cn |

| Reaction Outcome Prediction | Predicting major products and potential side-products. researchgate.netnih.gov |

| Reaction Condition Optimization | Identifying optimal temperatures, catalysts, and solvents. |

| Automated Synthesis | Enabling self-optimizing robotic synthesis platforms. ucla.edursc.org |

Design of Next-Generation Pyridine-Based Materials with Tunable Properties

The unique electronic and coordination properties of the pyridine ring make it an attractive building block for the design of advanced materials with tunable optical, electronic, and physical properties. rsc.orgmdpi.comresearchgate.net The functional groups on this compound provide multiple handles for incorporating this scaffold into larger material structures.

For instance, the chloro and iodo groups can be used as points of attachment for polymerization or for the synthesis of metal-organic frameworks (MOFs). The pyridine nitrogen can act as a ligand to coordinate with metal ions, leading to the formation of luminescent materials or catalysts. mdpi.comdrew.edu

Future research in this area will focus on the rational design of pyridine-based materials for specific applications. This includes the development of new organic light-emitting diodes (OLEDs), solar cells, sensors, and smart materials. researchgate.netdrew.edursc.org By carefully tuning the substitution pattern on the pyridine ring, it is possible to control the material's properties, such as its color, conductivity, and responsiveness to external stimuli. The versatility of compounds like this compound will be instrumental in the creation of these next-generation materials. chemicalbook.com

Q & A

Q. What role does this compound play in synthesizing bioactive molecules or pharmaceuticals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.